molecular formula C12H18N2O3S B10987579 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10987579
M. Wt: 270.35 g/mol
InChI Key: ZHLMACZYDZXRSO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a pyrrole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or a sulfur-containing reagent under acidic or basic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Introduction of the Pyrrole Ring: The pyrrole ring can be attached via a nucleophilic substitution reaction, where the pyrrole acts as a nucleophile attacking an electrophilic carbon on the butanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Amide Hydrolysis: The butanamide chain can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Functionalized pyrrole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the sulfone group is particularly interesting as sulfones are known to have various biological activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group can form strong hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butylamine: Similar structure but with an amine group instead of an amide.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C12H18N2O3S/c15-12(4-3-8-14-6-1-2-7-14)13-11-5-9-18(16,17)10-11/h1-2,6-7,11H,3-5,8-10H2,(H,13,15)

InChI Key

ZHLMACZYDZXRSO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCCN2C=CC=C2

Origin of Product

United States

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